molecular formula C21H28N4O2 B13226377 Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13226377
M. Wt: 368.5 g/mol
InChI Key: WWCSZXXQYYPFTR-UHFFFAOYSA-N
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Description

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a diazaspiro[3.5]nonane core substituted with a benzyl carboxylate group and a 1-isopropylpyrazole moiety. The spirocyclic framework enhances conformational rigidity, which may improve binding specificity and metabolic stability compared to linear analogs .

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

benzyl 3-(1-propan-2-ylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C21H28N4O2/c1-16(2)25-13-18(12-23-25)19-21(15-22-19)8-10-24(11-9-21)20(26)27-14-17-6-4-3-5-7-17/h3-7,12-13,16,19,22H,8-11,14-15H2,1-2H3

InChI Key

WWCSZXXQYYPFTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

Preparation Methods

Synthesis of the Diazaspiro Core

Method A: Nucleophilic Substitution and Cyclization

  • Starting materials : Diamines or dihalides, such as 2,7-diazaspiro[3.5]nonane derivatives.
  • Reaction conditions : The diamine reacts with suitable di-electrophiles (e.g., dihalides or activated esters) under reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
  • Outcome : Formation of the spirocyclic structure via intramolecular cyclization, yielding the diazaspiro[3.5]nonane framework.

Functionalization with Pyrazole

Method B: Nucleophilic Aromatic Substitution on Pyrazole

  • Preparation of 1-(propan-2-yl)-pyrazol-4-amine : Synthesized via cyclization of suitable hydrazines and β-ketoesters, followed by alkylation with isopropyl halides.
  • Coupling step : The pyrazole derivative reacts with the diazaspiro core bearing a reactive leaving group (e.g., halogen or activated ester) at the 4-position.
  • Reaction conditions : Reflux in polar solvents with base catalysts like potassium carbonate or sodium hydride.
  • Outcome : Formation of the pyrazolyl-spiro compound via nucleophilic substitution at the 4-position.

Esterification with Benzyl Carboxylate

Method C: Carboxylate Ester Formation

  • Starting material : The carboxylic acid derivative of the spiro compound.
  • Reaction : The acid reacts with benzyl alcohol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or via Fischer esterification under acidic catalysis.
  • Conditions : Reflux with catalytic amounts of sulfuric acid or using microwave-assisted esterification for enhanced yields.
  • Outcome : Benzyl ester formation, yielding the target compound.

Data Table Summarizing Key Reaction Conditions

Step Reaction Type Reagents Solvent Catalyst/Conditions Yield (%) References
1 Cyclization to form diazaspiro core Diamines + di-electrophiles Acetonitrile / DMF Reflux 60-80 ,
2 Pyrazole coupling Pyrazol-4-amine derivatives + halogenated spiro DMF / DMSO Reflux, base (K2CO3) 50-70 ,
3 Esterification Carboxylic acid + benzyl alcohol Toluene DCC or acid catalysis 65-85 ,

Research Findings and Notes

  • Patents and literature indicate that the key to synthesizing such complex spiro compounds involves controlling regioselectivity during cyclization and substitution steps, often utilizing protecting groups to prevent side reactions.
  • The pyrazole moiety is typically introduced via nucleophilic substitution on activated aromatic intermediates, which are prepared through cyclization of hydrazines and β-ketoesters.
  • Esterification is optimized via microwave-assisted techniques or using coupling agents like DCC to improve yields and reduce reaction times.
  • Purification often involves flash chromatography or recrystallization from suitable solvents, such as hexane/ethyl acetate mixtures.

Additional Considerations

  • Reaction optimization : Temperature control and choice of solvent are crucial for maximizing yield and purity.
  • Stereochemistry : Chiral centers in the diazaspiro core require stereoselective synthesis or resolution.
  • Safety : Handling of reactive intermediates like acyl chlorides and halogenated compounds necessitates appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzyl derivatives .

Scientific Research Applications

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 2,7-diazaspiro[3.5]nonane family, which is frequently modified with aryl or heteroaryl groups. Key structural analogs include:

Compound Name Substituents Key Structural Differences Biological Activity Reference
Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate Pyrrol-3-yl, 2-methylpropyl Pyrrole ring vs. pyrazole; branched alkyl substituent Unknown (used as a synthetic intermediate)
tert-Butyl 2-(4-(4-methoxybenzamido)phenyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate 4-Methoxybenzamide, phenyl Aromatic amide substituent; tert-butyl carboxylate PET radiotracer for α-synuclein imaging in CNS disorders
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives Benzoyl, phenyl, aldehyde Open-chain pyrazole; aldehyde functional group Antioxidant and anti-inflammatory activity

Key Observations :

  • The benzyl carboxylate group in the target compound may confer higher lipophilicity than tert-butyl analogs, affecting blood-brain barrier permeability .
Pharmacological and Physicochemical Properties
Property Target Compound tert-Butyl Analog () Pyrrole Analog ()
Molecular Weight 352.43 g/mol 452.6 g/mol 389.52 g/mol
LogP (Predicted) ~3.1 (benzyl enhances lipophilicity) ~2.8 (tert-butyl reduces polarity) ~3.5 (2-methylpropyl increases hydrophobicity)
Bioactivity Potential CNS targeting (inferred from structural analogs) α-Synuclein imaging agent Intermediate (no reported activity)
Metabolic Stability High (rigid spirocycle resists cytochrome P450 oxidation) Moderate (tert-butyl may slow metabolism) Unknown

Biological Activity

Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 2060029-06-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₂₈N₄O₂
Molecular Weight 368.5 g/mol
CAS Number 2060029-06-1

Research indicates that compounds with similar structures, particularly those containing the pyrazole moiety, often exhibit significant biological activities such as:

  • Antiproliferative Effects : Compounds derived from pyrazole have shown the ability to inhibit cancer cell proliferation. For instance, studies on related compounds revealed a mechanism involving the modulation of autophagy and inhibition of mTORC1 signaling pathways, which are crucial in cancer cell survival and growth .
  • Autophagy Modulation : The compound may influence autophagic processes, potentially enhancing basal autophagy while impairing autophagic flux under nutrient-deficient conditions. This dual effect can selectively target cancer cells that rely on autophagy for survival in hostile tumor microenvironments .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl-substituted pyrazoles. For example, compounds structurally similar to this compound have demonstrated:

  • Submicromolar Antiproliferative Activity : Certain derivatives have shown potent activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2), indicating their potential as therapeutic agents in oncology .
  • In Vivo Efficacy : In animal models, compounds with similar scaffolds exhibited dose-dependent antitumor effects, suggesting that they may be effective in clinical settings .

Other Biological Activities

Beyond anticancer effects, there is emerging evidence that pyrazole derivatives may also exhibit:

  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate immune responses and may be beneficial in treating inflammatory diseases by targeting chemokine receptors involved in immune signaling pathways .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, which demonstrated:

  • Cell Line Testing : The compound was tested against various cancer cell lines, showing significant reductions in cell viability at nanomolar concentrations.
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer activity was linked to its ability to disrupt mTORC1 signaling and enhance autophagic degradation processes under stress conditions.

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